Physicochemical Properties of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride
Physicochemical Properties of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride
[1]
Executive Summary
2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6) is a specialized organosulfur building block utilized primarily in medicinal chemistry and lead optimization.[1][2] Structurally, it combines a reactive sulfonyl chloride "warhead" with a flexible ethoxy-isopropane tail. This unique architecture serves a dual purpose: the sulfonyl chloride moiety facilitates rapid covalent attachment to nucleophiles (amines, alcohols), while the ether-linked aliphatic tail modulates lipophilicity (LogP) and aqueous solubility.[2]
This guide details the physicochemical profile, synthesis pathways, and reactivity mechanisms of this compound, providing a technical foundation for its use in synthesizing sulfonamide-based bioactives.
Chemical Identity & Structural Analysis[3]
The molecule consists of a sulfonyl chloride functional group attached to an ethyl spacer, which is ether-linked to an isopropyl group. The ether oxygen acts as a hydrogen bond acceptor, potentially influencing the binding affinity of derived drugs, while the isopropyl group adds steric bulk without aromaticity.
| Attribute | Detail |
| IUPAC Name | 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride |
| Common Synonyms | 2-Isopropoxyethanesulfonyl chloride; 2-(1-Methylethoxy)ethanesulfonyl chloride |
| CAS Number | 1249441-42-6 |
| Molecular Formula | C₅H₁₁ClO₃S |
| Molecular Weight | 186.66 g/mol |
| SMILES | CC(C)OCCS(=O)(=O)Cl |
| InChI Key | MQUXPIRDIANXNY-UHFFFAOYSA-N |
Physicochemical Properties[3][5]
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for this specific CAS entry.
Physical Constants
| Property | Value / Range | Note |
| Physical State | Liquid | Colorless to pale yellow oil |
| Density | 1.25 ± 0.05 g/cm³ | Predicted (vs. water) |
| Boiling Point | 235°C (Predicted) | Decomposes at atm pressure; distillable under high vacuum |
| Flash Point | > 110°C | Estimated based on homologs |
| Refractive Index | 1.465 | Predicted |
| Vapor Pressure | 0.06 mmHg at 25°C | Low volatility |
Solubility & Partitioning
-
Solubility: Miscible with polar aprotic solvents (Dichloromethane, THF, Acetonitrile, DMF).
-
Water Solubility: Reacts violently (Hydrolysis). Not stable in aqueous media.[3]
-
LogP (Octanol/Water): ~1.2 (Predicted). The ether oxygen lowers the LogP compared to a pure alkyl chain (e.g., pentanesulfonyl chloride), making it a valuable "solubilizing" linker.
Synthesis & Production Logic
The industrial synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride typically avoids direct chlorosulfonation of the ether due to potential C-O bond cleavage. Instead, it follows an indirect oxidation pathway from the corresponding thiol or isothiourea salt.
Preferred Synthetic Pathway: Oxidative Chlorosulfonation
The most robust protocol involves the conversion of 2-isopropoxyethyl bromide to an isothiourea intermediate, followed by oxidative chlorination.
-
Alkylation: Reaction of 2-isopropoxyethanol with
yields 2-isopropoxyethyl bromide. -
Thiolation Equivalent: The bromide is treated with thiourea in refluxing ethanol to form the S-alkylisothiourea salt.
-
Oxidative Chlorination: The salt is treated with Chlorine gas (
) or N-Chlorosuccinimide (NCS) in aqueous acetic acid/HCl to yield the sulfonyl chloride.
Figure 1: Stepwise synthesis from alcohol precursors via the isothiourea route, avoiding harsh direct sulfonation conditions.
Reactivity Profile & Mechanism[6]
Core Reactivity: Nucleophilic Substitution
The sulfonyl chloride group (
Key Reactions:
-
Sulfonamide Formation (Aminolysis):
-
Reagent: Primary/Secondary amines.
-
Conditions: Basic conditions (TEA, Pyridine) in DCM or THF at 0°C.
-
Utility: Creating sulfonamide pharmacophores.[2]
-
-
Sulfonate Ester Formation (Alcoholysis):
-
Reagent: Alcohols.[4]
-
Conditions: Pyridine or
, often with DMAP catalyst. -
Utility: Protecting groups or leaving group installation (
).
-
-
Hydrolysis (Degradation):
-
Reagent: Water/Moisture.
-
Product: 2-(Propan-2-yloxy)ethanesulfonic acid + HCl.
-
Implication: Anhydrous handling is mandatory.
-
Mechanistic Visualization
The diagram below illustrates the divergent pathways based on the nucleophile present.
Figure 2: Divergent reactivity pathways. The green path represents the primary application in drug discovery.
Handling, Stability, and Safety
Stability Protocol
-
Moisture Sensitivity: High. The compound hydrolyzes rapidly in moist air, releasing corrosive HCl gas.
-
Thermal Stability: Moderate. Store at 2–8°C (refrigerated). Avoid temperatures >50°C during processing to prevent
extrusion or decomposition. -
Incompatibility: Strong oxidizers, strong bases (which may induce
-elimination of the ether group), and water.
Safety Profile (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H335: May cause respiratory irritation.[3]
-
-
PPE Requirements:
-
Face shield and safety goggles.[5]
-
Chemical-resistant gloves (Nitrile/Neoprene).
-
Work strictly within a fume hood.
-
Emergency Deactivation
In case of a spill, neutralize with a dilute solution of Sodium Bicarbonate (
Applications in Drug Discovery[6]
This specific sulfonyl chloride is valued for its isopropoxyethyl tail.[2] In Structure-Activity Relationship (SAR) studies, replacing a standard methyl or phenyl group with this tail can:
-
Improve Solubility: The ether oxygen disrupts crystal packing and interacts with aqueous solvent.
-
Fill Hydrophobic Pockets: The isopropyl group provides branched bulk to fill lipophilic pockets in enzymes (e.g., kinases, proteases) without the rigidity of a phenyl ring.
-
Linker Chemistry: It serves as a non-cleavable linker in PROTACs or fragment-based drug design.
References
-
Sigma-Aldrich. (n.d.). 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride Product Sheet. Retrieved from [1]
-
BenchChem. (2025). 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride: Reactivity and Properties. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS 1249441-42-6).[1][2] National Library of Medicine. Retrieved from [2]
-
Yang, Z., et al. (2014).[6][7] Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation. Synthesis, 46, 225-229.[6][7] (Methodology Reference).
-
Enamine. (n.d.). Building Blocks: Sulfonyl Chlorides. Retrieved from [1]
Sources
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- 2. 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride|CAS 1249441-42-6 [benchchem.com]
- 3. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
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- 5. Ethanesulfonyl chloride | 594-44-5 [chemicalbook.com]
- 6. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation [organic-chemistry.org]
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